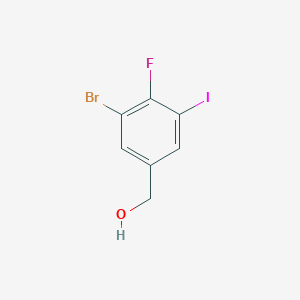

(3-Bromo-4-fluoro-5-iodophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-4-fluoro-5-iodophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFIO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDOOASMMAMZQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 4 Fluoro 5 Iodophenyl Methanol

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For (3-Bromo-4-fluoro-5-iodophenyl)methanol, the primary disconnection involves the functional group interconversion (FGI) of the methanol group. The most logical precursor is a carbonyl compound, such as an aldehyde or a carboxylic acid, due to the wide availability of selective reducing agents. This leads to the key intermediate, 3-bromo-4-fluoro-5-iodobenzoic acid or its corresponding aldehyde.

Further disconnection of the aryl-halogen bonds requires careful consideration of the directing effects of the substituents. The order of introduction of the three different halogens is critical for achieving the desired regiochemistry. A plausible retrosynthetic pathway might involve:

Disconnect C-I bond: The iodo group can be introduced via electrophilic iodination. The directing effects of the existing bromo and fluoro groups would need to be synergistic.

Disconnect C-Br bond: The bromo group can be installed via electrophilic bromination, directed by the fluorine atom.

Disconnect C-F bond: This leads back to a simpler, non-fluorinated aromatic precursor.

An alternative strategy involves using a powerful directing group, such as an amino or amide group, to control the regioselectivity of halogenation steps, followed by its conversion into the methanol functionality via a Sandmeyer-type reaction and subsequent reduction. This approach often provides superior regiochemical control in complex syntheses. youtube.comnih.gov

Exploration of Convergent and Linear Synthetic Routes to the 3-Bromo-4-fluoro-5-iodophenyl Core

The construction of complex molecules can generally follow two main strategies: linear and convergent synthesis. pediaa.com

Given the substitution pattern, a highly controlled linear synthesis is often the more practical approach.

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | The target molecule is assembled in a stepwise manner from a single starting material through a series of transformations. chemistnotes.com | Conceptually simple to plan. | Overall yield can be low for long sequences as it is the product of individual step yields. wikipedia.org |

| Convergent Synthesis | Key fragments of the target molecule are synthesized independently and then combined at a later stage. pediaa.com | Higher overall efficiency and yield; allows for parallel synthesis of fragments. chemistnotes.comwikipedia.org | Can be more challenging to plan the fragment coupling reactions. |

Achieving the correct 3-bromo-4-fluoro-5-iodo substitution pattern is the principal challenge. The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. Fluorine is an ortho-, para-director, as are bromine and iodine. libretexts.orgchemistrysteps.com Therefore, a carefully designed sequence is necessary to install the halogens in the desired 1,2,3 arrangement relative to each other.

A potential synthetic route could start from 4-fluoronitrobenzene. The nitro group is a strong meta-director, while the fluorine is an ortho-, para-director.

Bromination: Bromination of 4-fluoronitrobenzene would be directed by the fluorine atom to the ortho position (C3) and by the nitro group to the same position (meta to NO2), leading to 3-bromo-4-fluoronitrobenzene. This reaction can be achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in an acid solvent. researchgate.net

Reduction: The nitro group can then be reduced to an amine (e.g., using SnCl2/HCl or catalytic hydrogenation) to yield 5-bromo-4-fluoroaniline.

Iodination: The strongly activating amino group would then direct iodination to the ortho position (C3 relative to the amine, which is C5 of the final product), yielding 3-amino-5-bromo-4-fluoro-iodobenzene.

Conversion of Amine: The amino group can then be converted to a different functional group. For instance, a Sandmeyer reaction could be used to introduce a cyano group, which is then hydrolyzed to a carboxylic acid, the precursor for the target alcohol.

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org This strategy employs a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. uwindsor.cabaranlab.org The resulting aryllithium species can then be trapped with an electrophile, such as an iodine or bromine source.

For the synthesis of the 3-bromo-4-fluoro-5-iodophenyl core, one could envision a strategy starting with a precursor bearing a potent DMG. For example, starting with a 3-bromo-4-fluoroaniline derivative, the amino group could be protected with a DMG such as a pivaloyl or Boc group. acs.org This amide would direct lithiation to the C5 position, which could then be quenched with an electrophilic iodine source (e.g., I2) to install the final halogen. The directing power of various DMGs has been extensively studied and provides a reliable method for achieving regioselectivity that is often difficult to obtain through electrophilic substitution alone. uwindsor.ca

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org In the context of polyhalogenated systems, selective cross-coupling can be challenging but offers advanced strategies for functionalization. nih.govnih.gov The relative reactivity of aryl halides in oxidative addition to Palladium(0) is generally I > Br > Cl. This reactivity difference can be exploited for sequential, site-selective couplings. nih.govresearchgate.net

While not a direct method for introducing the bromo, fluoro, and iodo substituents in this specific target, cross-coupling is relevant for the synthesis of more complex derivatives from the this compound core. For instance, the iodo or bromo substituent could be selectively coupled with an organoboron reagent (Suzuki coupling) or an organotin reagent (Stille coupling) to introduce a new substituent, leaving the other halogens intact for further modification. Controlling the degree of functionalization and preventing over-reaction is a key challenge that can often be managed by careful selection of ligands, catalysts, and reaction conditions. nih.gov

Optimization of Reaction Conditions and Yields in Multi-step Synthesis of this compound

Solvent and Temperature: The choice of solvent can significantly impact reaction rates and selectivity. Temperature control is critical, especially for exothermic reactions like halogenations or highly reactive intermediates generated during metalations.

Reagent Stoichiometry: Precise control over the amount of each reagent is necessary to avoid side reactions and facilitate purification. For instance, using a slight excess of a halogenating agent might drive the reaction to completion, but a large excess could lead to di-substitution or other byproducts.

Catalyst and Ligand Choice: For steps involving catalysis, such as cross-coupling or hydrogenation, screening different catalysts and ligands is often necessary to find the optimal system for the specific substrate, which can dramatically improve yield and selectivity. researchgate.net

Purification: Efficient purification of the intermediate at each stage is essential to prevent the accumulation of impurities that could interfere with subsequent steps. Techniques such as crystallization, distillation, and column chromatography are employed to ensure the purity of each intermediate.

Considerations for Stereochemical Control in Benzylic Alcohol Formation

The molecular structure of this compound is achiral. However, the introduction of an additional substituent at the benzylic carbon would create a stereocenter, leading to chiral derivatives. The stereoselective synthesis of such chiral benzylic alcohols is of significant interest, as the enantiomeric purity of a molecule can be critical for its biological activity. A number of advanced methodologies have been developed for the asymmetric synthesis of benzylic alcohols, which could be applied to the formation of chiral derivatives of this compound.

One prominent strategy involves the asymmetric reduction of a corresponding prochiral ketone, (3-bromo-4-fluoro-5-iodophenyl)(R)ketone. This transformation can be achieved with high enantioselectivity using various chiral reducing agents or catalytic systems.

Another powerful approach is the asymmetric addition of a nucleophile to the corresponding aldehyde, 3-bromo-4-fluoro-5-iodobenzaldehyde (B6352686). This can be accomplished using chiral organometallic reagents or through the use of a chiral catalyst to control the facial selectivity of the nucleophilic attack.

Recent advancements in catalysis have provided a range of methods for the asymmetric synthesis of benzylic alcohols. For instance, visible-light-induced cobalt-catalyzed asymmetric reductive 1,2-addition of aryl iodides to aldehydes offers a mild and efficient route to chiral benzyl (B1604629) alcohols. organic-chemistry.org Transition metal-mediated systems, often employing chiral ligands, enable the enantioselective addition of various nucleophiles to aldehydes and ketones. organic-chemistry.org Furthermore, enzymatic reductions can offer excellent enantioselectivities under mild reaction conditions.

The stereochemical outcome of these reactions is typically governed by the specific chiral catalyst or auxiliary employed, allowing for the selective synthesis of either the (R)- or (S)-enantiomer. While the direct application of these methods to produce chiral derivatives of this compound has not been reported, the well-established principles of asymmetric synthesis provide a clear framework for achieving such a goal. The choice of method would depend on the desired substituent to be introduced at the benzylic position and the required level of stereochemical purity.

| Method | Description | Potential Application |

| Asymmetric Ketone Reduction | Enantioselective reduction of a prochiral ketone using chiral catalysts or reagents. | Synthesis of chiral secondary alcohols from (3-bromo-4-fluoro-5-iodophenyl)(R)ketone. |

| Asymmetric Nucleophilic Addition | Addition of a nucleophile to an aldehyde in the presence of a chiral catalyst or with a chiral nucleophile. | Introduction of a new stereocenter at the benzylic position of 3-bromo-4-fluoro-5-iodobenzaldehyde. |

| Enzymatic Reactions | Use of enzymes (e.g., ketoreductases) to catalyze the stereoselective reduction of ketones. | "Green" and highly enantioselective synthesis of chiral benzylic alcohols. |

| Transition Metal Catalysis | Employment of chiral transition metal complexes to catalyze asymmetric additions or reductions. | Versatile and highly selective formation of a wide range of chiral benzylic alcohols. organic-chemistry.org |

Chemical Reactivity and Derivatization Studies of 3 Bromo 4 Fluoro 5 Iodophenyl Methanol

Reactivity Profiles of the Halogen Substituents: Differential Reactivity of Bromo, Fluoro, and Iodo Groups on the Aryl Ring

The reactivity of the halogen atoms on the phenyl ring of (3-Bromo-4-fluoro-5-iodophenyl)methanol is governed by the inherent properties of each halogen. In the context of transition-metal-catalyzed cross-coupling reactions, the reactivity generally follows the order I > Br > Cl >> F. This differential reactivity is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a metal catalyst.

The distinct reactivity of the iodo, bromo, and fluoro substituents on the aryl ring of this compound allows for programmed, site-selective cross-coupling reactions. This selectivity is crucial for the controlled construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a powerful tool for forming carbon-carbon bonds. mdpi.com For polyhalogenated substrates like this compound, the reaction can be directed to a specific halogen by carefully choosing the reaction conditions, particularly the catalyst and ligands. nih.gov Generally, the more reactive C-I bond will undergo coupling before the C-Br bond, while the C-F bond remains inert under typical Suzuki-Miyaura conditions. nih.gov This allows for sequential functionalization at the iodo and then the bromo positions.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura reaction, the reactivity trend for the halogens is I > Br > Cl. libretexts.org This selectivity enables the introduction of an alkynyl group at the iodine position of this compound while leaving the bromine and fluorine atoms untouched for subsequent transformations. acs.orgnih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its broad scope and functional group tolerance. organicreactions.orgacs.orgorganic-chemistry.org The general reactivity order of halogens (I > Br > Cl) also holds true for Negishi couplings, allowing for selective reaction at the most labile C-I bond of the title compound.

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. While the reactivity of aryl halides in the Heck reaction also generally follows the order I > Br > Cl, chemoselectivity can sometimes be influenced by other factors, such as steric hindrance and the electronic nature of the substituents. beilstein-journals.org

The following table summarizes the expected site-selectivity for these cross-coupling reactions with this compound:

| Cross-Coupling Reaction | Primary Reactive Site | Secondary Reactive Site | Unreactive Site |

| Suzuki-Miyaura | Iodine | Bromine | Fluorine |

| Sonogashira | Iodine | Bromine | Fluorine |

| Negishi | Iodine | Bromine | Fluorine |

| Heck | Iodine | Bromine | Fluorine |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The reactivity of the leaving group in SNAr reactions typically follows the order F > Cl > Br > I, which is the reverse of the trend observed in cross-coupling reactions. youtube.com This is because the rate-determining step involves the attack of the nucleophile to form a Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate. libretexts.org

In the case of this compound, the presence of a fluorine atom makes it a potential site for SNAr, provided the ring is sufficiently activated by electron-withdrawing substituents. However, without additional activating groups on the ring, the SNAr potential of this compound is limited. The bromo and iodo substituents are generally poor leaving groups in SNAr reactions.

Transformations of the Benzylic Alcohol Moiety

The benzylic alcohol group in this compound provides another handle for chemical modification, independent of the halogenated aromatic ring.

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid using a variety of reagents. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used to convert primary alcohols to aldehydes. Stronger oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) will typically oxidize the primary alcohol directly to the carboxylic acid. The choice of oxidant allows for the controlled synthesis of either the aldehyde or the carboxylic acid derivative.

A general scheme for these oxidation reactions is as follows:

this compound + [Mild Oxidant] → 3-Bromo-4-fluoro-5-iodobenzaldehyde (B6352686)

this compound + [Strong Oxidant] → 3-Bromo-4-fluoro-5-iodobenzoic acid

The hydroxyl group of the benzylic alcohol can readily undergo etherification and esterification reactions. Etherification, such as the Williamson ether synthesis, involves the deprotonation of the alcohol with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Esterification can be achieved through various methods, most commonly by reacting the alcohol with a carboxylic acid or an acyl halide in the presence of an acid catalyst. These reactions allow for the introduction of a wide range of functional groups at the benzylic position.

The benzylic position is activated towards nucleophilic substitution reactions due to the ability of the benzene (B151609) ring to stabilize the resulting carbocation intermediate. khanacademy.org The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate substitution. For example, reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol to the corresponding benzylic chloride or bromide. These benzylic halides can then be readily displaced by a variety of nucleophiles to introduce diverse functionalities at the benzylic carbon.

Chemo- and Regioselectivity in Reactions of the Multi-functionalized this compound System

The presence of multiple reactive sites in this compound—the hydroxyl group of the benzyl (B1604629) alcohol and the three different halogen atoms on the phenyl ring—presents significant considerations for chemo- and regioselectivity in its chemical transformations. The outcome of a particular reaction will be dictated by the nature of the reagents and the reaction conditions employed.

The benzyl alcohol moiety can undergo a variety of reactions typical for primary alcohols. These include oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and etherification. patsnap.com Additionally, the benzylic position is susceptible to nucleophilic substitution reactions, which may proceed through either an S\N1 or S\N2 mechanism depending on the reaction conditions and the stability of the benzylic carbocation intermediate. patsnap.com

The halogen substituents on the aromatic ring offer opportunities for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The relative reactivity of the carbon-halogen bonds is a critical factor in determining the regioselectivity of these transformations. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond as the halogen atom's size increases.

Consequently, in a reaction involving this compound, the iodo group is expected to be the most reactive site for oxidative addition to a low-valent metal catalyst, such as palladium(0). This high degree of selectivity allows for the functionalization of the C-I bond while leaving the C-Br and C-F bonds intact. Subsequent modification of the C-Br bond would require more forcing reaction conditions. The C-F bond is generally the least reactive and typically remains unreacted in standard cross-coupling reactions.

The following table outlines the predicted selectivity for various reaction types on this compound:

| Reaction Type | Reagent/Catalyst | Predicted Primary Reactive Site | Expected Product |

| Oxidation | PCC, DMP | Hydroxyl group | (3-Bromo-4-fluoro-5-iodophenyl)carbaldehyde |

| Esterification | Acetic anhydride, pyridine | Hydroxyl group | (3-Bromo-4-fluoro-5-iodophenyl)methyl acetate |

| Nucleophilic Substitution | Thionyl chloride | Hydroxyl group | 1-(Bromomethyl)-3-bromo-4-fluoro-5-iodobenzene |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, base | Iodo group | 3-Bromo-4-fluoro-5-(aryl)phenyl)methanol |

| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₂, CuI, base | Iodo group | (3-Bromo-4-fluoro-5-(alkynyl)phenyl)methanol |

Interactive Data Table: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Predicted Major Product |

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | (3-Bromo-4-fluoro-5-(phenyl)phenyl)methanol |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | (3-Bromo-4-fluoro-5-(4-methoxyphenyl)phenyl)methanol |

| Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂, CuI, Et₃N | (3-Bromo-4-fluoro-5-((trimethylsilyl)ethynyl)phenyl)methanol |

Mechanistic Investigations of Key Reaction Pathways Involving this compound

The mechanistic pathways for reactions involving this compound are expected to follow well-established principles of organic chemistry.

Nucleophilic Substitution at the Benzylic Carbon:

Reactions involving the conversion of the benzyl alcohol to a benzyl halide, for instance with thionyl chloride or phosphorus tribromide, are likely to proceed through an S\N2-type mechanism. In this pathway, the hydroxyl group is first converted into a better leaving group (e.g., a chlorosulfite). Subsequently, a nucleophile (e.g., a chloride ion) attacks the benzylic carbon, displacing the leaving group in a single concerted step. The possibility of an S\N1 mechanism, involving the formation of a benzylic carbocation, also exists, particularly under conditions that favor ionization.

Palladium-Catalyzed Cross-Coupling Reactions:

The mechanism of a Suzuki coupling at the C-I bond of this compound would follow the generally accepted catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond, forming a Pd(II) intermediate. This step is highly selective for the iodo group due to its weaker bond strength compared to the C-Br and C-F bonds.

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The chemoselectivity for the C-I bond is established in the initial oxidative addition step. To achieve subsequent coupling at the C-Br bond, a different catalyst system and more vigorous conditions would likely be necessary, taking advantage of the now-modified electronic properties of the aromatic ring.

Oxidation of the Benzyl Alcohol:

The oxidation of the primary alcohol to an aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) proceeds through distinct mechanisms. For PCC, the reaction involves the formation of a chromate ester, followed by an E2-type elimination of the alpha-proton to yield the aldehyde. The DMP oxidation involves a hypervalent iodine reagent, where the alcohol adds to the iodine center, and a subsequent intramolecular ligand exchange and elimination produces the aldehyde.

Theoretical and Computational Chemistry Approaches to 3 Bromo 4 Fluoro 5 Iodophenyl Methanol and Its Derivatives

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO) of the Poly-halogenated Aromatic System

The electronic structure of (3-Bromo-4-fluoro-5-iodophenyl)methanol is fundamentally shaped by the interplay between the aromatic π-system of the benzene (B151609) ring and the electronic effects of its five substituents. The three different halogen atoms (Fluorine, Bromine, Iodine) and the hydroxymethyl group (-CH₂OH) each modify the electron distribution in distinct ways.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) iupac.orgwikipedia.org. The energy and spatial distribution of these orbitals provide insight into the molecule's ability to act as an electron donor (nucleophile) or electron acceptor (electrophile) wikipedia.orgyoutube.com.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the most accessible location for accepting electrons. The LUMO is expected to be a π*-antibonding orbital of the aromatic ring. The strong electron-withdrawing inductive effects of the halogens would significantly lower the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic attack compared to benzene.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and electronic excitation energy. A smaller gap generally implies higher reactivity. For this compound, the dense substitution pattern is expected to result in a relatively complex orbital structure and a modulated HOMO-LUMO gap that influences its chemical behavior.

| Property | Expected Characteristic | Influencing Factors |

|---|---|---|

| HOMO Energy | Lowered relative to benzene | Dominant inductive withdrawal by F, Br, I; minor resonance donation. |

| LUMO Energy | Significantly lowered relative to benzene | Strong inductive withdrawal by F, Br, I. |

| HOMO-LUMO Gap | Modulated; likely reduced | Combined substituent effects altering orbital energies. |

| Orbital Localization | HOMO and LUMO primarily on the π-system | Coefficients may be larger near less electronegative halogens (I, Br). |

Quantum Chemical Calculations of Molecular Geometry and Conformational Preferences

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for determining the three-dimensional structure and conformational landscape of this compound. The molecule's flexibility primarily arises from rotation around two key single bonds: the C(ipso)-C(α) bond connecting the ring to the methylene group, and the C(α)-O bond of the methanol moiety researchgate.netresearchgate.net.

Various experimental and theoretical studies on benzyl (B1604629) alcohol and its derivatives have shown that the conformational preference of the -CH₂OH group is sensitive to the substitution pattern on the ring colostate.edudtic.mil. For ortho-substituted benzyl alcohols, intramolecular interactions can dictate the most stable conformation rsc.org. In the case of this compound, several conformations are possible:

Gauche Conformations: Where the O-H group is rotated out of the plane of the aromatic ring.

Perpendicular Conformations: Where the C-O bond is roughly perpendicular to the plane of the ring.

Computational studies would involve performing a potential energy surface scan by systematically rotating the dihedral angles of interest (e.g., C(2)-C(1)-C(α)-O and C(1)-C(α)-O-H). This process identifies all energy minima (stable conformers) and the transition states that separate them. The calculations would likely predict that the most stable conformer is one that minimizes steric repulsion between the large iodine and bromine atoms and the hydroxymethyl group, while potentially being influenced by weak intramolecular hydrogen bonding between the hydroxyl proton and the adjacent fluorine atom researchgate.netrsc.org.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling is a cornerstone for predicting how a molecule will behave in a chemical reaction. By calculating the energies of reactants, products, and transition states, chemists can forecast reaction feasibility, rates, and the likely distribution of products nih.govresearchgate.netnih.gov.

The hydroxymethyl group is a primary site of reactivity in this compound. Common transformations include oxidation to an aldehyde or carboxylic acid, and substitution of the hydroxyl group to form benzylic halides masterorganicchemistry.comyoutube.com.

Oxidation: The first step in the oxidation of the benzylic alcohol likely involves the homolytic cleavage of the benzylic C-H bond to form a benzylic radical masterorganicchemistry.com. This radical is stabilized by resonance with the aromatic π-system masterorganicchemistry.com. Computational modeling can be used to calculate the bond dissociation energy (BDE) of this C-H bond, providing a quantitative measure of its weakness and susceptibility to oxidation.

Substitution: The hydroxyl group can be protonated under acidic conditions to form a good leaving group (H₂O), leading to the formation of a benzylic carbocation. This intermediate can then be attacked by a nucleophile. The stability of this carbocation is crucial for the reaction rate.

For any proposed reaction, quantum chemical methods can map the entire reaction coordinate. This involves locating the transition state structure—the highest energy point along the lowest energy path from reactant to product. The energy difference between the reactants and the transition state is the activation energy (barrier), which is the primary determinant of the reaction rate. Analysis of the transition state's geometry and vibrational frequencies confirms the nature of the reaction pathway acs.orgresearchgate.net.

The three halogen substituents profoundly influence the reactivity of the aromatic ring, primarily towards electrophilic aromatic substitution (SₑAr) lumenlearning.comlibretexts.org. Halogens exhibit a dual electronic effect:

Inductive Effect (-I): All halogens are more electronegative than carbon and withdraw electron density from the ring through the sigma bond network. This effect deactivates the ring, making it less nucleophilic and slowing the rate of SₑAr compared to benzene lumenlearning.com. The strength of the inductive effect follows the order: F > Cl > Br > I.

Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system. This effect donates electron density to the ring, particularly at the ortho and para positions youtube.com. This effect activates the ring and directs incoming electrophiles to these positions. The strength of the resonance effect is related to the effectiveness of p-orbital overlap and follows the order: F > Cl > Br > I.

| Halogen | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Effect |

|---|---|---|---|---|

| Fluoro (-F) | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivating | Ortho, Para |

| Bromo (-Br) | Withdrawing (-I) | Weakly donating (+R) | Deactivating | Ortho, Para |

| Iodo (-I) | Weakly withdrawing (-I) | Weakly donating (+R) | Deactivating | Ortho, Para |

Computational Spectroscopic Predictions for Advanced Structural Elucidation in Research

Computational methods can predict various spectroscopic properties, which serve as a powerful complement to experimental data for structural confirmation acs.orgnih.gov. For a novel or complex molecule like this compound, these predictions are invaluable.

NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. This allows for the assignment of experimental peaks to specific atoms in the molecule.

Infrared (IR) Spectroscopy: By performing a vibrational frequency analysis on the optimized geometry, a theoretical IR spectrum can be computed. Each calculated vibrational mode corresponds to a specific molecular motion (e.g., O-H stretch, C-Br stretch, aromatic C-H bend). This is crucial for identifying functional groups and confirming the molecule's structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the absorption of light in the UV-visible range acs.org. This provides information about the molecule's electronic structure and can help characterize its chromophore.

These computational predictions allow researchers to understand the origin of spectroscopic signals and can help distinguish between different isomers or conformers that might be present in a sample mdpi.comrsc.orgresearchgate.net.

Solvent Effects and Solvation Models in Computational Studies of this compound

Most chemical reactions and measurements are performed in solution, where the solvent can have a profound impact on molecular properties, structure, and reactivity acs.org. Computational studies must account for these solvent effects to be realistic and accurate.

There are two main approaches to modeling solvation wikipedia.org:

Explicit Solvation: Individual solvent molecules are included in the calculation. This method is computationally very expensive but provides the most detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Implicit Solvation (Continuum Models): The solvent is modeled as a continuous medium with a characteristic dielectric constant (ε) fiveable.me. The solute is placed in a cavity within this continuum. These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are computationally efficient and capture the bulk electrostatic effects of the solvent wikipedia.orgfiveable.me.

For this compound, the choice of solvation model would depend on the process being studied. For calculating reaction energetics in a polar solvent, an implicit model might be sufficient to capture the stabilization of charged intermediates or transition states. However, to study the fine details of hydrogen bonding between the hydroxyl group and a protic solvent like water or ethanol, an explicit or hybrid model might be required chemrxiv.orgrsc.org.

| Model Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| Implicit (e.g., PCM, COSMO) | Solvent treated as a continuous dielectric medium. | Computationally efficient; good for bulk electrostatics. | Does not capture specific solute-solvent interactions (e.g., hydrogen bonds). |

| Explicit | Individual solvent molecules are included in the simulation box. | Accurately models specific interactions and solvent structure. | Very high computational cost; requires extensive sampling. |

Analytical Methodologies for Research Scale Characterization and Reaction Monitoring of 3 Bromo 4 Fluoro 5 Iodophenyl Methanol

Advanced Spectroscopic Techniques for Structural Confirmation in Synthetic Research

The unambiguous structural elucidation of novel or complex molecules like (3-Bromo-4-fluoro-5-iodophenyl)methanol relies on a combination of sophisticated spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

High-Resolution Mass Spectrometry (HRMS): HRMS is a cornerstone technique for determining the precise elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, it is possible to deduce a unique molecular formula. For this compound (C7H5BrFIO), HRMS would be expected to yield a molecular ion peak that corresponds to its exact calculated mass, thereby confirming the presence of all constituent atoms in the correct numbers. The isotopic pattern, particularly the distinct signatures of bromine and iodine, would further corroborate the elemental composition.

Illustrative High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]+ | 330.8625 | 330.8621 | -1.2 |

| [M+Na]+ | 352.8444 | 352.8439 | -1.4 |

| [M-H]- | 328.8479 | 328.8483 | 1.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

2D-NMR Correlations: While one-dimensional Nuclear Magnetic Resonance (1D-NMR) spectroscopy (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, two-dimensional (2D-NMR) experiments are indispensable for elucidating the intricate connectivity of a polysubstituted aromatic ring. For this compound, the following 2D-NMR techniques would be crucial:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, which would help to identify the relationships between the aromatic protons and the methylene protons of the methanol group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would definitively assign the carbon signals corresponding to the aromatic CH groups and the CH₂OH group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly powerful for establishing the substitution pattern on the benzene (B151609) ring by observing long-range couplings between the aromatic protons and the halogen- and iodine-bearing carbons, as well as the carbon of the methanol substituent.

X-ray Crystallography of Suitable Derivatives: The ultimate confirmation of a molecule's three-dimensional structure is provided by single-crystal X-ray diffraction. While obtaining suitable crystals of the parent alcohol might be challenging, derivatization can facilitate crystallization. For instance, conversion of the alcohol to an ester (e.g., a benzoate or p-nitrobenzoate derivative) can enhance crystallinity. A successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and the spatial arrangement of the bromine, fluorine, and iodine atoms on the phenyl ring, leaving no ambiguity about the compound's structure.

Chromatographic Methods for Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques are vital for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for an accurate assessment of its purity. They are also instrumental in analyzing the composition of complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method, likely employing a C18 stationary phase and a mobile phase gradient of water and acetonitrile or methanol, would be effective for purity determination. A UV detector would be suitable for detection, given the aromatic nature of the compound. The retention time would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are sufficiently volatile and thermally stable, or can be made so through derivatization, GC-MS offers excellent separation efficiency and definitive identification. The alcohol group in this compound might require derivatization, for example, by silylation to form a trimethylsilyl (TMS) ether, to improve its volatility and chromatographic behavior. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, enabling positive identification and quantification. This technique is particularly useful in analyzing complex reaction mixtures to identify byproducts and unreacted starting materials.

Illustrative Chromatographic Purity Data

| Technique | Retention Time (min) | Peak Area (%) |

| HPLC | 8.54 | 99.2 |

| GC-MS (as TMS ether) | 12.71 | 99.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. This allows for precise control over reaction conditions and optimization of product yield.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) IR probes can be immersed directly into a reaction vessel to monitor the progress of a reaction. For the synthesis of this compound, for example, from the corresponding aldehyde, the disappearance of the aldehyde carbonyl stretch (typically around 1700 cm⁻¹) and the appearance of the broad O-H stretch of the alcohol (around 3300 cm⁻¹) could be tracked over time. This provides a continuous, non-invasive method for determining the reaction endpoint.

NMR Flow Analysis: For more detailed mechanistic studies, a reaction mixture can be continuously circulated through an NMR spectrometer. This "flow NMR" setup allows for the acquisition of NMR spectra at regular intervals without quenching the reaction. This powerful technique can be used to identify and quantify reactants, products, and any observable intermediates as the reaction proceeds. For a complex synthesis, this could reveal the presence of short-lived species that might not be detectable by conventional offline analysis.

Applications of 3 Bromo 4 Fluoro 5 Iodophenyl Methanol As a Synthetic Building Block in Complex Molecule Synthesis Research

Role in the Construction of Biologically Relevant Scaffolds and Pharmaceutical Lead Compound Discovery

The unique substitution pattern of (3-Bromo-4-fluoro-5-iodophenyl)methanol makes it an attractive starting material for the synthesis of biologically active molecules and in the discovery of pharmaceutical lead compounds. The differential reactivity of the three halogen atoms allows for sequential and site-selective cross-coupling reactions, enabling the introduction of diverse substituents to build complex molecular scaffolds.

While specific research detailing the direct use of this compound in the synthesis of named biologically relevant scaffolds is not extensively documented in publicly available literature, the utility of similarly polysubstituted aromatic compounds is well-established in medicinal chemistry. For instance, halogenated phenyl groups are common motifs in various kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and ion channel blockers. The presence of bromine and iodine offers handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are cornerstone reactions in the synthesis of pharmaceutical candidates. The fluorine atom can enhance metabolic stability and binding affinity of a potential drug molecule.

The benzylic alcohol functionality can be readily oxidized to an aldehyde or carboxylic acid, or used in etherification and esterification reactions, further expanding the diversity of accessible compounds. This multi-faceted reactivity allows for the systematic exploration of chemical space around a core scaffold, a critical aspect of lead optimization in drug discovery.

Table 1: Potential Applications in Biologically Relevant Scaffold Synthesis

| Therapeutic Target Class | Potential Synthetic Application of the Building Block |

| Kinase Inhibitors | Introduction of heterocyclic moieties via Suzuki or Buchwald-Hartwig coupling at the bromo or iodo positions to target the ATP-binding site. |

| GPCR Modulators | Functionalization through Sonogashira coupling to introduce alkynyl groups, which can serve as rigid linkers to other parts of the molecule. |

| Ion Channel Blockers | Derivatization of the benzylic alcohol to introduce charged or polar groups that can interact with the ion channel pore. |

Precursor for Advanced Materials

The application of this compound extends beyond medicinal chemistry into the realm of materials science. Its potential as a monomer for the synthesis of functional polymers and as a building block for supramolecular assemblies is an area of active research interest.

The di-halogenated nature of the molecule at the 3- and 5-positions, coupled with the potential for polymerization through the benzylic alcohol, allows for the creation of novel polymers with tailored properties. For example, polymerization via polycondensation or conversion of the alcohol to a more reactive group could lead to polymers with high refractive indices, flame retardant properties, or specific electronic characteristics, owing to the presence of the heavy halogen atoms.

Table 2: Potential as a Precursor for Advanced Materials

| Material Type | Potential Synthetic Role of this compound | Resulting Material Properties |

| Functional Polymers | Monomer in polycondensation or ring-opening metathesis polymerization (after appropriate functionalization). | Enhanced thermal stability, flame retardancy, high refractive index, tunable electronic properties. |

| Supramolecular Assemblies | Building block for crystal engineering and self-assembly through halogen bonding. | Formation of ordered crystalline materials, liquid crystals, or gels with specific optical or electronic functions. |

Development of Novel Organometallic Reagents or Ligands Derived from this compound

The synthesis of novel organometallic reagents and ligands is crucial for advancing the field of catalysis. This compound can serve as a precursor to such species. The selective metallation of the carbon-iodine or carbon-bromine bond through lithium-halogen exchange or Grignard reagent formation would generate a highly reactive organometallic intermediate. This intermediate could then be trapped with various electrophiles to introduce new functional groups or used in transmetallation reactions to access other organometallic compounds.

Furthermore, the molecule can be elaborated into sophisticated ligands for transition metal catalysis. For example, the benzylic alcohol could be converted to a phosphine, amine, or N-heterocyclic carbene precursor. The resulting ligand would possess a unique electronic and steric profile due to the presence of the three different halogen atoms, which could influence the catalytic activity, selectivity, and stability of the corresponding metal complex. The fluorine atom, in particular, can impart beneficial properties such as increased oxidative stability to the metal center.

Integration into Multi-component Reactions and Diversity-Oriented Synthesis

Multi-component reactions (MCRs) and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of libraries of complex and structurally diverse molecules. The multiple reactive sites on this compound make it an ideal candidate for incorporation into such synthetic strategies.

In an MCR, the molecule could potentially react with several other components in a one-pot fashion, with each of its functional groups participating in a distinct transformation. For example, the alcohol could undergo an esterification, while the iodo and bromo groups could participate in sequential or simultaneous cross-coupling reactions.

In the context of DOS, the orthogonal reactivity of the different halogens and the alcohol function can be exploited to create a branching synthesis pathway. Starting from this single building block, a wide array of structurally distinct molecular scaffolds can be accessed by selectively addressing each reactive site with different reagents and reaction conditions. This approach allows for the efficient exploration of a large area of chemical space from a single, highly functionalized starting material, which is a key principle of diversity-oriented synthesis.

Emerging Research Directions and Future Challenges in the Chemistry of Highly Functionalized Aryl Methanols

Development of More Sustainable and Greener Synthetic Routes for Halogenated Aromatics

The synthesis of polyhalogenated aromatic compounds has traditionally relied on methods that often involve harsh reagents, toxic solvents, and generate significant chemical waste. The principles of green chemistry are now guiding the development of more environmentally benign synthetic strategies.

A key focus is the replacement of hazardous halogenating agents with safer alternatives. For instance, oxidative halogenation methods that utilize halide salts in combination with green oxidants like hydrogen peroxide or even molecular oxygen are gaining traction. nih.gov These methods offer high atom economy as the only byproduct is water. nih.govresearchgate.net Another promising approach is the use of biocatalysis. Halogenase enzymes, found in nature, can regioselectively halogenate a diverse range of aromatic precursors under mild, aqueous conditions, thereby avoiding the use of deleterious reagents. nih.govmdpi.commanchester.ac.uksemanticscholar.org The development of robust and versatile halogenases through enzyme engineering could provide a sustainable route to compounds like (3-Bromo-4-fluoro-5-iodophenyl)methanol.

The choice of solvent is another critical aspect of green synthesis. The use of water, supercritical fluids, or bio-derived solvents is being explored to replace traditional volatile organic compounds. ucl.ac.uk Furthermore, energy-efficient techniques such as microwave-assisted or ultrasound-promoted reactions can significantly reduce reaction times and energy consumption. A patent for the synthesis of 3-bromo-4-fluorobenzaldehyde, a related precursor, describes a method utilizing ultrasonic waves. google.com

Future challenges in this area include the development of highly regioselective green halogenation methods for introducing multiple different halogens onto an aromatic ring and the adaptation of these methods for large-scale industrial production.

| Parameter | Traditional Synthesis | Greener Alternative |

| Halogenating Agent | Elemental halogens (e.g., Br₂, I₂) | Halide salts with H₂O₂ or O₂; Halogenase enzymes |

| Solvent | Chlorinated hydrocarbons | Water, supercritical CO₂, bio-solvents |

| Energy Input | Conventional heating | Microwave, Ultrasound |

| Byproducts | Halogenated waste | Water |

Exploration of Novel Catalytic Systems for Selective Functionalization of this compound

The presence of three different halogen atoms (F, Br, I) on the phenyl ring of this compound offers a unique opportunity for selective functionalization. The differential reactivity of the C-I, C-Br, and C-F bonds allows for sequential cross-coupling reactions to introduce various substituents in a controlled manner. nih.gov

Recent advances in catalysis are focused on developing systems that can achieve high site-selectivity in the cross-coupling of polyhalogenated arenes. acs.orgacs.orgnih.govbohrium.com This is a formidable challenge when the halogen atoms are identical, but in a molecule with distinct halogens, selectivity can be more readily achieved based on the inherent differences in bond strengths and reactivity (C-I > C-Br > C-Cl > C-F). nih.gov Palladium- and copper-based catalysts are commonly employed for these transformations, and the choice of ligands, solvents, and additives can be fine-tuned to control the reaction's regioselectivity.

Furthermore, the development of catalysts for the direct C-H functionalization of aromatic rings is a rapidly growing field. acs.orgmdpi.comresearchgate.netsci-hub.st This approach could allow for the introduction of new functional groups onto the this compound scaffold without the need for pre-halogenation, thus improving atom economy. Ruthenium-based catalysts have shown promise in this area. mdpi.com

A significant future challenge is the development of catalytic systems that can selectively activate a specific C-halogen bond in the presence of others, including the less reactive but synthetically valuable C-F bond. Moreover, creating catalysts that are recoverable and reusable is crucial for the sustainability of these processes.

| Catalytic Reaction | Catalyst System | Potential Application on this compound |

| Suzuki-Miyaura Coupling | Palladium-based catalysts | Selective coupling at the C-I or C-Br position |

| Sonogashira Coupling | Palladium/Copper catalysts | Introduction of alkynyl groups at the C-I or C-Br position |

| Buchwald-Hartwig Amination | Palladium-based catalysts | Formation of C-N bonds at the C-I or C-Br position |

| C-H Functionalization | Ruthenium or Rhodium catalysts | Direct introduction of functional groups at the available C-H position |

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of complex molecules. semanticscholar.orgnih.govacs.orgnih.gov These benefits include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the potential for straightforward scaling up of reactions. nih.gov For the synthesis and derivatization of this compound, flow chemistry could enable precise control over reaction conditions, leading to higher yields and selectivities. Multi-step syntheses can be streamlined by connecting several flow reactors in sequence, minimizing the need for isolation and purification of intermediates. semanticscholar.orgillinois.edu

The primary challenge in this area is the development of robust and versatile flow chemistry protocols for a wide range of reactions, particularly for multi-phase reactions and those involving solid reagents or catalysts. The initial investment in specialized equipment can also be a barrier to the widespread adoption of these technologies in academic research.

Unexplored Reactivity Pathways and Novel Synthetic Transformations of this compound

The unique electronic and steric environment of this compound suggests the potential for unexplored reactivity and novel synthetic transformations. The interplay between the electron-withdrawing halogen atoms and the electron-donating hydroxymethyl group can influence the reactivity of the aromatic ring in unexpected ways.

One area of interest is the exploration of domino or cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds. For example, a carefully designed reaction sequence could involve an initial functionalization at one of the halogen positions, followed by an intramolecular reaction with the benzylic alcohol to construct a heterocyclic ring system.

The potential for metal-catalyzed carbene or nitrene insertion into the C-H bond of the aromatic ring also presents an exciting avenue for research. researchgate.net This could lead to the formation of novel polycyclic aromatic compounds. Furthermore, the reactivity of the benzylic alcohol itself can be exploited. For instance, it can be oxidized to the corresponding aldehyde, which can then participate in a variety of condensation and multicomponent reactions. A patent for the synthesis of 3-bromo-4-fluorobenzaldehyde from 4-fluorobenzaldehyde (B137897) highlights a relevant transformation. google.com

The major challenge in this domain is the predictability and control of these novel transformations. Understanding the complex interplay of electronic and steric effects is crucial for designing selective and high-yielding reactions. The development of advanced computational models will be instrumental in predicting the reactivity of such highly functionalized molecules and guiding experimental efforts.

Q & A

Q. What are the optimal synthetic routes for (3-Bromo-4-fluoro-5-iodophenyl)methanol, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation and functional group modifications. A common approach starts with a substituted benzyl alcohol derivative, followed by regioselective bromination, fluorination, and iodination. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical conditions, while fluorination may employ agents like Selectfluor® . Iodination often requires electrophilic substitution with iodine monochloride (ICl) in acidic media. Yield optimization depends on reaction temperature, stoichiometry of halogenating agents, and protecting group strategies to prevent over-halogenation .

Q. How can structural characterization of this compound be performed to resolve ambiguities in halogen positioning?

X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELX or ORTEP enable refinement of crystallographic data to confirm halogen positions and bond angles. For solution-phase analysis, and NMR coupling patterns (e.g., and ) help distinguish substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies the hydroxyl group () .

Advanced Research Questions

Q. How do electronic effects of the halogen substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing nature of Br, F, and I alters the aromatic ring’s electron density, directing reactivity in Suzuki or Ullmann couplings. The iodine atom at the 5-position acts as a superior leaving group compared to bromine or fluorine, enabling selective C–I bond activation under palladium catalysis. Computational studies (e.g., DFT calculations) can quantify the Hammett parameters () of substituents to predict regioselectivity in nucleophilic aromatic substitution .

Q. What challenges arise in crystallographic refinement due to heavy halogen atoms, and how are they mitigated?

Heavy atoms like bromine and iodine cause significant X-ray absorption and anomalous scattering, complicating phase determination. To address this:

- Use high-energy radiation (e.g., Mo-Kα) to minimize absorption errors.

- Employ dual-space methods in SHELXD for robust structure solution.

- Anomalous dispersion effects from iodine can aid in phasing via SAD/MAD techniques . Thermal motion of halogens may require anisotropic refinement to avoid overfitting .

Q. How do solvent polarity and proticity affect the compound’s stability during storage or reaction?

The hydroxymethyl group (-CHOH) is prone to oxidation in protic solvents (e.g., methanol/water mixtures). Stabilization strategies include:

- Storing under inert atmosphere in aprotic solvents (e.g., DMF or THF).

- Adding radical inhibitors (e.g., BHT) to prevent autoxidation.

- Monitoring degradation via HPLC-MS to identify byproducts like the corresponding aldehyde or carboxylic acid .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for halogenation steps?

Yield variations often stem from differences in halogenation protocols. For instance:

- Bromination : Radical initiators (e.g., AIBN) vs. Lewis acids (e.g., FeCl) may lead to divergent regioselectivity.

- Iodination : Excess ICl can cause diiodination, reducing mono-iodo product yield. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, reagent equivalents) and reduce variability .

Q. Why might NMR spectra show unexpected splitting patterns for aromatic protons?

Overlapping signals may arise from:

- Through-space coupling between fluorine and protons (e.g., couplings).

- Dynamic effects such as hindered rotation of the hydroxymethyl group. Variable-temperature NMR or 2D techniques (e.g., COSY, NOESY) can resolve these ambiguities .

Applications in Academic Research

Q. How is this compound utilized as a building block in medicinal chemistry?

Its polyhalogenated structure serves as a versatile intermediate for:

- Anticancer agents : The iodine atom enables radioisotope labeling (e.g., ) for targeted therapy.

- Antimicrobial scaffolds : Fluorine enhances bioavailability, while bromine facilitates further functionalization via cross-coupling .

Q. What role does it play in materials science?

The compound’s rigid aromatic core and halogen substituents make it suitable for:

- Liquid crystals : Halogens influence mesophase stability via dipole interactions.

- OLED precursors : Iodine participates in Ullmann coupling to construct conjugated polymers .

Methodological Recommendations

- Synthetic protocols : Prioritize regioselective halogenation using directing groups (e.g., methoxy) to control substitution patterns .

- Analytical workflows : Combine crystallography, NMR, and computational modeling for comprehensive structural validation .

- Safety : Handle with gloveboxes due to potential lachrymatory effects of halogenated intermediates; consult SDS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.